molecular formula C15H19Cl2NO2 B5295470 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride

2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride

Cat. No. B5295470
M. Wt: 316.2 g/mol
InChI Key: JHPQMKLTMPSWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride, also known as FTY720 or fingolimod, is a synthetic sphingosine-1-phosphate (S1P) receptor modulator. It was originally developed as an immunosuppressant drug for the treatment of multiple sclerosis (MS). However, it has since been found to have potential therapeutic applications in other diseases such as cancer, asthma, and transplant rejection.

Mechanism of Action

2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride works by binding to S1P receptors on immune cells, causing them to become internalized and degraded. This results in a decrease in the number of immune cells circulating in the blood and a reduction in their ability to cause inflammation and tissue damage. 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride also has effects on other cell types such as endothelial cells and cancer cells, although the exact mechanisms are not fully understood.
Biochemical and physiological effects:
2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been shown to have a number of biochemical and physiological effects in addition to its immunomodulatory properties. It can cause a decrease in heart rate and blood pressure, which is thought to be due to its effects on S1P receptors in the heart and blood vessels. 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has also been found to have effects on the central nervous system, including promoting remyelination and reducing neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride is that it has been extensively studied in both preclinical and clinical settings, making it a well-characterized compound. It is also relatively easy to synthesize and has a long half-life in the body, allowing for once-daily dosing. However, 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride can have off-target effects on other cell types and may not be effective in all patients, particularly those with progressive forms of MS.

Future Directions

There are a number of potential future directions for research on 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride. One area of interest is in combination therapies for the treatment of MS and other diseases. 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been shown to have synergistic effects with other drugs such as interferon-beta and natalizumab, and further studies are needed to determine the optimal combinations and dosing regimens.
Another area of interest is in the development of new S1P receptor modulators with improved selectivity and efficacy. 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has off-target effects on other cell types, which can limit its therapeutic potential and cause side effects. By developing compounds that selectively target specific S1P receptors, it may be possible to achieve greater therapeutic efficacy with fewer side effects.
Overall, 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride is a promising compound with potential applications in a variety of diseases. Further research is needed to fully understand its mechanisms of action and to develop optimal treatment strategies.

Synthesis Methods

2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride is synthesized through a multistep process starting from commercially available compounds. The key step involves the reaction of 2-amino-1-butanol with 5-(3-chlorophenyl)-2-furfural in the presence of a catalyst to form the intermediate 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol. This intermediate is then converted to the hydrochloride salt form through a precipitation reaction with hydrochloric acid.

Scientific Research Applications

2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been extensively studied for its immunomodulatory properties in the treatment of MS. It works by binding to S1P receptors on immune cells, preventing them from exiting lymph nodes and entering the central nervous system where they can cause inflammation and damage to myelin. Clinical trials have shown that 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride can reduce relapse rates and slow the progression of disability in patients with relapsing-remitting MS.
In addition to MS, 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has also shown promise in the treatment of other diseases such as cancer. It has been found to have anti-tumor effects by inhibiting angiogenesis and inducing apoptosis in cancer cells. 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has also been studied for its potential use in preventing transplant rejection and treating asthma.

properties

IUPAC Name

2-[[5-(3-chlorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2.ClH/c1-2-13(10-18)17-9-14-6-7-15(19-14)11-4-3-5-12(16)8-11;/h3-8,13,17-18H,2,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPQMKLTMPSWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=C(O1)C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride

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